molecular formula C11H9FN2 B595837 3-(3-Fluorophenyl)pyridin-4-amine CAS No. 1214365-47-5

3-(3-Fluorophenyl)pyridin-4-amine

Cat. No.: B595837
CAS No.: 1214365-47-5
M. Wt: 188.205
InChI Key: LTMUTXUMPPODFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Fluorophenyl)pyridin-4-amine is an organic compound with the molecular formula C11H9FN2 It is a derivative of pyridine, where the 4-position of the pyridine ring is substituted with an amino group and the 3-position of the phenyl ring is substituted with a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)pyridin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)pyridin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, nitric acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thiols, amines, alkoxides.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or hydrazines.

    Substitution: Corresponding substituted derivatives.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)pyridin-4-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions with the target . The amino group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Fluorophenyl)pyridin-4-amine: Similar structure but with the fluorine atom at the 4-position of the phenyl ring.

    3-(3-Chlorophenyl)pyridin-4-amine: Similar structure but with a chlorine atom instead of fluorine.

    3-(3-Methylphenyl)pyridin-4-amine: Similar structure but with a methyl group instead of fluorine.

Uniqueness

3-(3-Fluorophenyl)pyridin-4-amine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. The fluorine atom’s high electronegativity and small size can enhance the compound’s metabolic stability, binding affinity, and selectivity compared to its non-fluorinated analogs .

Properties

IUPAC Name

3-(3-fluorophenyl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2/c12-9-3-1-2-8(6-9)10-7-14-5-4-11(10)13/h1-7H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMUTXUMPPODFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673332
Record name 3-(3-Fluorophenyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214365-47-5
Record name 3-(3-Fluorophenyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.